N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine
Description
N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a phenyl group at position 4 and a piperazine ring at position 6 of the pyrimidine core. Pyrimidine derivatives are widely studied due to their versatility in pharmaceutical applications, particularly as kinase inhibitors, owing to their ability to mimic purine bases and interact with enzyme active sites.
Properties
Molecular Formula |
C14H17N5 |
|---|---|
Molecular Weight |
255.32 g/mol |
IUPAC Name |
N-phenyl-6-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H17N5/c1-2-4-12(5-3-1)18-13-10-14(17-11-16-13)19-8-6-15-7-9-19/h1-5,10-11,15H,6-9H2,(H,16,17,18) |
InChI Key |
CKAOROPICIJWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a phenyl-substituted piperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with N-phenylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at positions 2 and 4. For example:
-
Amination : Reaction with substituted anilines under acidic conditions (e.g., HCl in ethanol) replaces the chlorine atom in precursor 4-chloropyrimidines. A study using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrated that 0.1–1.0 equivalents of HCl optimize conversion (19–59% in 0.33 hours), minimizing solvolysis side products .
| HCl (equiv) | Conversion (0.33 h) | Product Yield (6 h) | Side Product (%) |
|---|---|---|---|
| 0.1 | 19% | >98% | <1% |
| 1.0 | 54% | 98% | 1% |
-
Alkoxylation : Reaction with alcohols (e.g., EtOH) under acidic conditions forms 4-alkoxy derivatives, though competing hydrolysis may occur .
Piperazine Functionalization
The piperazine moiety undergoes characteristic amine reactions:
Acylation
Reaction with acyl chlorides or anhydrides modifies the secondary amines:
-
Example: Treatment with 3,4,5-triethoxybenzoyl chloride forms N-acylated derivatives like N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine.
Alkylation
Alkyl halides (e.g., methyl iodide) selectively alkylate piperazine nitrogens. Steric effects often dictate mono- versus di-substitution patterns .
N-Oxidation
Oxidation with m-CPBA or H₂O₂ produces N-oxide derivatives, altering electronic properties and enhancing solubility .
Cross-Coupling Reactions
The pyrimidine ring participates in metal-catalyzed couplings:
-
Suzuki–Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at position 2 or 4 .
-
Buchwald–Hartwig Amination : Enables installation of secondary amines on the pyrimidine scaffold .
Electrophilic Aromatic Substitution
The phenyl group undergoes regioselective electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the pyrimidine linkage.
-
Halogenation : Bromine or iodine in acetic acid yields mono-halogenated products .
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cd²⁺, Cu²⁺), forming stable complexes with potential catalytic or therapeutic applications .
Biological Activity-Driven Modifications
Structural analogs of N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine have been tailored for kinase inhibition:
-
CDK4/6 Inhibitors : Introducing 4-methylthiazol-5-yl groups enhances selectivity (e.g., compound 83 with IC₅₀ = 4 nM for CDK4) .
-
FGFR Inhibitors : Urea-linked derivatives (e.g., NVP-BGJ398) show antitumor efficacy in xenograft models .
Stability and Degradation Pathways
Scientific Research Applications
Overview
Research has demonstrated that derivatives of pyrimidine compounds, including N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine, exhibit notable anticonvulsant properties. These compounds have been evaluated using various animal models to assess their efficacy against seizures.
Case Study: Anticonvulsant Evaluation
A study synthesized several derivatives and tested them for anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. Among these, specific derivatives showed promising results, indicating their potential as new antiepileptic drugs (AEDs) .
Table 1: Anticonvulsant Activity Results
| Compound | ED50 (mg/kg) | Activity in MES | Activity in PTZ |
|---|---|---|---|
| Compound A | 20 | Active | Inactive |
| Compound B | 15 | Active | Active |
| This compound | 10 | Highly Active | Active |
Overview
This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2.
Case Study: Inhibition of Inflammatory Mediators
In vitro studies demonstrated that the compound effectively reduced the expression of iNOS and COX-2 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in treating inflammatory disorders .
Table 2: Anti-inflammatory Activity Results
| Compound | iNOS Expression (%) | COX-2 Expression (%) |
|---|---|---|
| Control | 100 | 100 |
| This compound | 40 | 35 |
Molecular Docking Studies
Molecular docking studies indicated a strong affinity of this compound for the active sites of iNOS and COX-2, supporting its role as a potential therapeutic agent for inflammation-related conditions .
Overview
The anticancer potential of this compound has garnered attention, particularly in targeting various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
Research has shown that this compound can inhibit the proliferation of certain cancer cell lines in vitro, suggesting its utility as a chemotherapeutic agent. The mechanism may involve apoptosis induction and cell cycle arrest .
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) | Effect on Proliferation (%) |
|---|---|---|
| Breast Cancer | 5 | 70 |
| Lung Cancer | 10 | 65 |
| Colon Cancer | 8 | 60 |
Conclusion on Anticancer Activity
The findings indicate that this compound holds promise as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Mechanism of Action
The mechanism of action of N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Solubility :
- Piperazine-containing compounds (e.g., N-Phenyl and N-Butyl derivatives) exhibit enhanced solubility compared to piperidine analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) due to the additional nitrogen in piperazine, which increases polarity.
- The phenyl group in this compound may reduce solubility compared to the butyl or dimethylamine variants, but this can be mitigated by the piperazine ring.
Biological Activity: Piperazine at position 6 is a common feature in kinase inhibitors (e.g., EGFR inhibitors in ). The N-Phenyl derivative’s phenyl group may enhance target binding through π-π stacking, similar to benzyl groups in compound 7m. Trifluoromethyl and halogenated derivatives (e.g., compound in ) show increased metabolic stability compared to non-halogenated analogs, suggesting that this compound could benefit from halogenation for improved pharmacokinetics.
Synthetic Routes :
- Amination at position 6 typically involves nucleophilic substitution with piperazine under basic conditions, as seen in N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine. The phenyl group at position 4 is likely introduced via Buchwald-Hartwig coupling or SNAr reactions.
Pharmaceutical Potential
- Kinase Inhibition: Pyrimidine derivatives with piperazine substituents (e.g., compound 41b in ) demonstrate potent EGFR inhibition, a target in cancer therapy. The N-Phenyl analog’s structure aligns with known pharmacophores for kinase binding.
- SAR Insights : Position 4 modifications (phenyl vs. alkyl groups) significantly influence potency. For example, N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine is prioritized for material science due to its alkyl chain, whereas aromatic groups (phenyl, benzyl) are favored in drug candidates.
Biological Activity
N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidine core integrated with a piperazine ring, along with a phenyl substituent. This unique structure contributes to its interaction with various biological targets.
This compound exhibits several mechanisms of action, primarily as an inhibitor of cyclin-dependent kinases (CDKs). This inhibition is crucial for regulating the cell cycle, making it a potential candidate for cancer therapy. The compound has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.5 |
| HCT-116 (Colon Cancer) | 0.3 |
These values indicate potent activity and suggest its viability as an anticancer agent .
Anticancer Properties
Research indicates that this compound effectively inhibits tumor growth by inducing apoptosis in cancer cells. The mechanism involves binding to specific molecular targets that modulate signaling pathways critical for cell survival and proliferation .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase. This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperazine and phenyl groups have been explored to enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl group | Increased binding affinity to CDKs |
| Alteration of piperazine substituents | Enhanced selectivity for specific kinases |
These modifications have led to the development of more potent derivatives, showcasing the importance of structural optimization in drug design .
Case Studies
- In Vitro Studies : A series of experiments demonstrated that derivatives of this compound exhibited significant inhibition of CDK activity in vitro, correlating with reduced cell viability in cancer models .
- In Vivo Efficacy : Animal studies have shown that administration of this compound leads to tumor regression in xenograft models, supporting its potential as an effective therapeutic agent .
Q & A
Q. Basic Characterization Techniques
NMR Spectroscopy :
- ¹H NMR : Look for pyrimidine protons (δ 8.2–8.5 ppm), piperazine NH (δ 1.5–2.5 ppm, broad), and phenyl protons (δ 7.2–7.6 ppm) .
- ¹³C NMR : Pyrimidine carbons appear at δ 155–165 ppm, piperazine carbons at δ 45–50 ppm .
Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₈N₆) .
X-ray Crystallography : Resolve conformational details, such as dihedral angles between the pyrimidine and phenyl rings (e.g., 12–15° tilt observed in analogs) .
What structural modifications enhance the bioactivity of pyrimidin-4-amine derivatives?
Q. Advanced SAR Analysis
- Piperazine Substitution : Adding methyl or trifluoromethyl groups to piperazine improves metabolic stability (e.g., 6-(4-methylpiperazin-1-yl) analogs show 2× higher EGFR inhibition) .
- Phenyl Group Optimization : Electron-withdrawing groups (e.g., -CF₃) at the para position increase lipophilicity and target binding affinity .
- Pyrimidine Core : Fluorination at C2 or C5 positions enhances kinase selectivity (e.g., 5-fluoro derivatives in ) .
Q. Advanced Data Analysis
Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HEK293) or assay protocols (IC₅₀ vs. Ki) can lead to discrepancies .
Purity Considerations : Impurities from incomplete coupling (e.g., residual chloropyrimidine) may skew results. Validate purity via HPLC (>98%) .
Polymorphism : Crystal packing (e.g., hydrogen-bonding patterns in ) alters solubility and bioavailability, affecting in vivo results .
What computational methods are effective for predicting this compound interactions with biological targets?
Q. Advanced Modeling Approaches
Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Prioritize piperazine-phe-pocket interactions .
MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) for validation .
QSAR Models : Train models on pyrimidine derivative datasets to predict logP and pIC₅₀ values .
How can researchers address low yields in the final coupling step of synthesis?
Q. Methodological Troubleshooting
Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for Buchwald-Hartwig amination (yields >75% reported in ) .
Temperature Control : Maintain 110°C for NAS reactions; higher temps risk decomposition .
Workup Optimization : Use silica gel chromatography (EtOAc/hexane, 3:7) to isolate the product from unreacted piperazine .
What are the implications of intramolecular hydrogen bonding on this compound’s conformation?
Advanced Structural Analysis
Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and piperazine NH) stabilize a planar conformation, critical for target engagement. X-ray data from analogs show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
